phenyl N-(5-chloro-4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)carbamate
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Overview
Description
PMID29473428-Compound-15: is a synthetic organic compound identified as a lead compound in a medicinal chemistry study aimed at discovering orally available inhibitors of anaplastic lymphoma kinase with antitumor activity . This compound has shown significant potential in inhibiting various kinases and has been a subject of interest in cancer research .
Preparation Methods
The preparation of PMID29473428-Compound-15 involves a series of synthetic routes and reaction conditions. The compound is synthesized through a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods for this compound are designed to ensure high yield and purity, often involving the use of advanced catalytic systems and optimized reaction parameters .
Chemical Reactions Analysis
PMID29473428-Compound-15 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: This reaction involves the replacement of one functional group in the compound with another, typically using reagents like halogens or nucleophiles.
Scientific Research Applications
PMID29473428-Compound-15 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving kinase inhibition and structure-activity relationship analysis.
Biology: The compound is utilized in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Medicine: It has shown promise in preclinical studies as an antitumor agent, particularly in targeting anaplastic lymphoma kinase.
Industry: The compound’s inhibitory properties make it a candidate for the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of PMID29473428-Compound-15 involves its interaction with specific molecular targets, primarily anaplastic lymphoma kinase. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the downstream signaling pathways that promote tumor growth and proliferation. This inhibition leads to the suppression of cancer cell growth and induces apoptosis in tumor cells .
Comparison with Similar Compounds
PMID29473428-Compound-15 is unique in its high selectivity for anaplastic lymphoma kinase compared to other structurally related compounds. Similar compounds include:
Compound 15 [PMID 24900237]: Another anaplastic lymphoma kinase inhibitor with a different selectivity profile.
Compound 15 [PMID 32045236]: A small molecule inhibitor of CD73 with immuno-oncology potential.
These compounds share some structural similarities but differ in their specific targets and selectivity profiles, highlighting the uniqueness of PMID29473428-Compound-15 in its high selectivity for anaplastic lymphoma kinase .
Properties
Molecular Formula |
C15H12ClN3O3 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
phenyl N-(5-chloro-4,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C15H12ClN3O3/c1-8-11-13(19-22-14(11)17-9(2)12(8)16)18-15(20)21-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,18,19,20) |
InChI Key |
WUNZBHVIWUQNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NOC2=NC(=C1Cl)C)NC(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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